5-Chloro-2-((2,5-difluorobenzyl)oxy)benzaldehyde
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Overview
Description
5-Chloro-2-((2,5-difluorobenzyl)oxy)benzaldehyde is a complex organic compound characterized by its unique structure, which includes a benzaldehyde group, a chloro group, and a difluorobenzyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-((2,5-difluorobenzyl)oxy)benzaldehyde typically involves multiple steps, starting with the preparation of the difluorobenzyl ether group. One common method is the reaction of 2,5-difluorobenzyl chloride with a phenol derivative under basic conditions to form the ether linkage. Subsequent chlorination and formylation steps are then employed to introduce the chloro and aldehyde groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-((2,5-difluorobenzyl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-Chloro-2-((2,5-difluorobenzyl)oxy)benzoic acid.
Reduction: 5-Chloro-2-((2,5-difluorobenzyl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, 5-Chloro-2-((2,5-difluorobenzyl)oxy)benzaldehyde can be used as a probe to study biological systems. Its fluorescence properties can be exploited in imaging and diagnostic applications.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials.
Mechanism of Action
The mechanism by which 5-Chloro-2-((2,5-difluorobenzyl)oxy)benzaldehyde exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
5-Chloro-2-fluorobenzaldehyde
2,5-Difluorobenzyl alcohol
5-Chloro-2,4-difluorobenzyl bromide
Uniqueness: 5-Chloro-2-((2,5-difluorobenzyl)oxy)benzaldehyde stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its difluorobenzyl ether group, in particular, provides distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
5-chloro-2-[(2,5-difluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O2/c15-11-1-4-14(9(5-11)7-18)19-8-10-6-12(16)2-3-13(10)17/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHPZRRYHRRJTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)COC2=C(C=C(C=C2)Cl)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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